(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine chemical properties
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine
Abstract
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine, commonly abbreviated as Fmoc-D-Tyr(tBu)-OH when its side chain is protected, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS).[1][2] As a derivative of a D-amino acid, it is instrumental in the synthesis of peptides with enhanced stability against enzymatic degradation, unique conformational properties, and novel biological activities. This guide provides a comprehensive examination of the chemical properties, synthesis applications, and handling considerations for Fmoc-D-tyrosine, tailored for researchers and professionals in peptide chemistry and drug development. We will delve into its physicochemical characteristics, the mechanistic principles of its use in Fmoc/tBu orthogonal synthesis, detailed experimental protocols, and critical insights into optimizing its incorporation into peptide chains.
Introduction: The Significance of Fmoc-D-Tyrosine in Peptide Synthesis
The strategic incorporation of non-natural D-amino acids into peptide sequences is a powerful tool for modulating their therapeutic properties. D-amino acids can confer resistance to proteolysis, enhance receptor binding affinity, and stabilize specific secondary structures like β-turns. Tyrosine, with its phenolic side chain, is a particularly versatile residue, participating in hydrogen bonding, π-π stacking, and post-translational modifications like phosphorylation and sulfation.[2][3]
Fmoc-D-tyrosine serves as the protected precursor for introducing a D-tyrosine residue during Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary, base-labile protection for the α-amino group, while a "permanent," acid-labile group, typically tert-butyl (tBu), shields the reactive hydroxyl function of the tyrosine side chain.[4][5] This orthogonal protection scheme is the foundation of modern SPPS, allowing for the iterative and selective deprotection and coupling of amino acids to build a target peptide sequence on a solid support.[5][6] This guide focuses on the most commonly used form, Fmoc-D-Tyr(tBu)-OH, and its application.
Physicochemical Properties
The precise chemical and physical properties of Fmoc-D-Tyr(tBu)-OH are critical for its proper handling, storage, and reactivity. These properties are summarized below.
Chemical Structure and Nomenclature
-
IUPAC Name: (2R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-(tert-butoxy)phenyl]propanoic acid[2][7]
-
Common Synonyms: Fmoc-D-Tyr(tBu)-OH, N-α-Fmoc-O-t-butyl-D-tyrosine[2][8][9]
Quantitative Data Summary
A summary of the key physical and chemical data for Fmoc-D-Tyr(tBu)-OH is presented in the table below for quick reference.
| Property | Value | References |
| Molecular Formula | C₂₈H₂₉NO₅ | [1][8][9][11] |
| Molecular Weight | 459.53 g/mol | [7][9][10][13] |
| Appearance | White to off-white powder | [1][8] |
| Melting Point | 145 - 160 °C | [1][8][12] |
| Optical Rotation [α]D²⁰ | +28.5 ± 2.5° (c=1 in DMF) | [1][8] |
| Solubility | Soluble in DMF; slightly soluble in water. | [13][14] |
| Storage Temperature | 2-8°C (short-term); -20°C (long-term) | [13][15] |
Stability and Storage
Proper storage is paramount to maintain the integrity of Fmoc-D-Tyr(tBu)-OH. For long-term storage (≥ 4 years), the solid compound should be kept at -20°C in a tightly sealed container to protect it from moisture.[15][16] For routine laboratory use over shorter periods, storage at 2-8°C is acceptable.[13] Solutions of the compound, typically in DMF for synthesis, should be prepared fresh. If storage is unavoidable, solutions should be kept at -80°C for no longer than six months.[15]
Application in Solid-Phase Peptide Synthesis (SPPS)
The utility of Fmoc-D-Tyr(tBu)-OH is realized within the iterative cycle of SPPS. The process hinges on the orthogonal stability of the Nα-Fmoc group and the side-chain tBu group.
The Fmoc/tBu Orthogonal Protection Strategy
Orthogonality in SPPS means that one class of protecting groups can be removed in the presence of another without affecting it.[5] The Fmoc/tBu strategy is the most widely used approach for this reason.[6]
-
Nα-Fmoc Group (Temporary): This group is stable to acids but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[6][17] This allows for the selective deprotection of the N-terminus before the coupling of the next amino acid.
-
Side-Chain tert-Butyl (tBu) Group (Permanent): The tBu ether protecting the tyrosine hydroxyl group is stable to the basic conditions used for Fmoc removal.[4] It remains intact throughout the chain assembly and is only removed during the final cleavage step, which uses a strong acid like trifluoroacetic acid (TFA).[4][18]
The SPPS Cycle: A Step-by-Step Mechanistic Overview
The incorporation of an Fmoc-D-Tyr(tBu)-OH residue into a growing peptide chain follows a well-defined, cyclical process.
Caption: The iterative workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.
Step 1: Nα-Fmoc Deprotection The cycle begins with the removal of the Fmoc group from the N-terminus of the resin-bound peptide. This is an E1cB (Elimination, Unimolecular, conjugate Base) reaction.[6] A base, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[19][20] This leads to a β-elimination that releases CO₂, the free amine, and a dibenzofulvene (DBF) intermediate. Piperidine is the preferred base because it efficiently traps the reactive DBF molecule, forming a stable adduct and driving the reaction to completion.[17][20]
Caption: Base-catalyzed E1cB mechanism for the removal of the Fmoc protecting group.
Step 2: Coupling of Fmoc-D-Tyr(tBu)-OH Following deprotection and washing, the next amino acid, Fmoc-D-Tyr(tBu)-OH, is introduced. For the amide bond to form, its carboxylic acid must be activated. This is achieved using coupling reagents, which convert the hydroxyl of the carboxylic acid into a better leaving group.[21]
Common classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-diisopropylcarbodiimide (DIC), which activate the amino acid to form a reactive O-acylisourea intermediate. To minimize the risk of racemization and side reactions, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) is almost always included.[22][23]
-
Onium Salts (Aminium/Uronium/Phosphonium): Reagents like HBTU, HATU, and PyBOP are highly efficient and rapid.[22][24] They react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester in situ, which then readily reacts with the free amine on the resin.[24] HATU is particularly effective for difficult couplings due to its high reactivity.[24]
Key Experimental Protocols
The following protocols provide standardized, field-proven methodologies for the key steps involving Fmoc-D-Tyr(tBu)-OH in manual SPPS.
Protocol 1: Standard Nα-Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Initial Deprotection: Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3-5 minutes.[17][24]
-
Main Deprotection: Drain the piperidine solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct. A final wash with isopropanol (IPA) and DMF can also be performed.[25]
Protocol 2: Coupling of Fmoc-D-Tyr(tBu)-OH using HBTU/DIPEA
Causality: This protocol uses HBTU, a common and efficient uronium salt activator, with DIPEA as the base. The pre-activation step ensures the rapid formation of the active ester before its addition to the resin, maximizing coupling efficiency.
-
Prepare Amino Acid Solution: In a separate vessel, dissolve Fmoc-D-Tyr(tBu)-OH (3-4 equivalents relative to resin loading) and HBTU (3.8 equivalents) in a minimal amount of DMF.[24]
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[24] The solution will typically change color.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-90 minutes at room temperature.
-
Monitor Reaction Completion: Perform a qualitative test (e.g., Kaiser test or TNBS test) on a small sample of beads. A negative result (e.g., colorless beads for the Kaiser test) indicates the absence of free primary amines and thus a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Challenges and Mitigation Strategies
-
Racemization: While D-amino acids are not subject to racemization at their own α-carbon during activation, the activated species can be basic enough to cause epimerization of the previously coupled residue. The use of additives like HOBt or Oxyma with carbodiimides, or employing onium salt activators, significantly suppresses this side reaction.[21][22]
-
Side-Chain Reactions: The phenolic ring of tyrosine is susceptible to modification by carbocations generated during the final TFA cleavage step (e.g., from the tBu groups).[18] To prevent this, a "scavenger" cocktail, typically containing water and triisopropylsilane (TIS), is used with TFA to trap these reactive species.[26]
-
Aspartimide Formation: In sequences containing Asp-Xxx motifs, the peptide backbone can undergo a base-catalyzed cyclization to form an aspartimide during the piperidine deprotection step. This is a known side reaction in Fmoc SPPS.[25] While not a direct property of Fmoc-D-Tyr(tBu)-OH, it is a critical consideration in any peptide containing it alongside an aspartic acid residue. Using milder deprotection conditions or specific protecting groups on the Asp side chain can mitigate this.
Conclusion
Fmoc-D-Tyr(tBu)-OH is an indispensable reagent for the synthesis of advanced peptides. Its chemical properties are perfectly suited for the robust and versatile Fmoc/tBu orthogonal strategy in SPPS. A thorough understanding of its physicochemical data, the mechanisms of deprotection and coupling, and potential side reactions enables researchers to leverage this building block to its full potential. By following validated protocols and employing appropriate activation and cleavage strategies, scientists can reliably incorporate D-tyrosine to create novel peptide-based therapeutics, research tools, and biomaterials with enhanced stability and function.
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